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Compound of Interest

6-Bromothieno[2,3-d]pyrimidin-4-
Compound Name:
amine

Cat. No.: B2415625

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system of significant interest in
medicinal chemistry and drug discovery.[1] Regarded as a bioisostere of naturally occurring
purines and quinazolines, this scaffold provides a versatile framework for designing potent and
selective modulators of various biological targets.[2] Its unique structural and electronic
properties allow it to serve as an effective ATP-competitive moiety, making it a cornerstone for
the development of targeted protein kinase inhibitors.[1]

Within this important class of compounds lies 6-Bromothieno[2,3-d]pyrimidin-4-amine, a key
intermediate and building block for synthesizing a diverse range of biologically active
molecules. The strategic placement of the bromine atom at the 6-position offers a reactive
handle for further chemical modification through cross-coupling reactions, enabling extensive
structure-activity relationship (SAR) studies. The 4-amine group is crucial for establishing key
interactions, typically hydrogen bonds, within the active sites of target proteins, particularly the
hinge region of kinases.[1]

This technical guide provides a comprehensive overview of 6-Bromothieno[2,3-d]pyrimidin-
4-amine, detailing its chemical properties, synthesis, and critical applications for researchers,
chemists, and drug development professionals.

Core Compound Identification and Physicochemical
Properties
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A precise understanding of a compound's fundamental properties is the bedrock of its
application in research.

Chemical Structure:
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Figure 1. Chemical structure of 6-Bromothieno[2,3-d]pyrimidin-4-amine.

Table 1: Physicochemical and Identification Data

Property Value Source
CAS Number 60703-81-3 [3]
Molecular Formula CeHaBrNsS [3]
Molecular Weight 230.09 g/mol [3]
IUPAC Name 6-bro.mothieno[2,3-d]pyrimidin- N/A
4-amine

MDL Number MFCD27987642 [3]
Purity Typically =298% [3]

Structural elucidation and confirmation of identity for this compound and its derivatives are
routinely achieved through a combination of spectroscopic techniques, including *H NMR, IR,
Mass Spectrometry (MS), and High-Resolution Mass Spectrometry (HRMS).[4]

Synthesis Methodology: A Strategic Approach

The synthesis of the thieno[2,3-d]pyrimidine core is a well-established field, with the Gewald
reaction being a cornerstone methodology.[5] A novel and efficient synthetic route for producing
6-bromo-N-arylthieno[2,3-d]pyrimidin-4-amine derivatives has been developed, which can be
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adapted for the parent compound.[4] This multi-step process is designed for efficiency and high
yield, starting from readily available and inexpensive materials.

The causality behind this specific pathway lies in its convergent nature. The Gewald reaction
first efficiently constructs the substituted aminothiophene core. Subsequent steps are chosen to
strategically build the pyrimidine ring and introduce the critical bromine substituent, culminating
in a Dimroth rearrangement to yield the thermodynamically stable 4-amine product.

Generalized Synthetic Workflow

The synthesis initiates with 1,4-dithiane-2,5-diol and malononitrile and proceeds through
several key stages.[4]
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Diagram 1: Generalized synthetic workflow for 6-Bromothieno[2,3-d]pyrimidin-4-amine.
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Detailed Experimental Protocol (Conceptual)

The following protocol is a conceptual, self-validating system based on established
methodologies.[4][5]

o Step 1: Gewald Reaction (Thiophene Synthesis)

o React 1,4-dithiane-2,5-diol (a stable dimer of a-mercapto acetaldehyde) with malononitrile
in the presence of a base (e.g., morpholine or triethylamine) in a suitable solvent like
ethanol.[4]

o The reaction is typically heated to reflux. Progress is monitored by Thin Layer
Chromatography (TLC).

o Causality: This three-component reaction is a highly reliable and atom-economical method
for constructing the 2-amino-3-cyanothiophene core, which is the essential precursor for
the fused pyrimidine ring.

e Step 2: Aromatic Ring Bromination

o The 2-aminothiophene-3-carbonitrile intermediate is subjected to electrophilic bromination
using a reagent like N-Bromosuccinimide (NBS) in a solvent such as chloroform or acetic
acid.

o Causality: NBS is a mild and selective brominating agent for electron-rich aromatic
systems like thiophenes, ensuring controlled installation of the bromine atom at the
desired position.

o Step 3: Condensation and Cyclization
o The brominated intermediate is heated with formamide or a similar one-carbon synthon.

o Causality: Formamide serves as the source for the remaining atoms needed to construct
the pyrimidine ring, leading to the formation of the fused thieno[2,3-d]pyrimidine system
through a cyclization-condensation sequence.[5]

e Step 4: Dimroth Rearrangement
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o Under the reaction conditions or with subsequent treatment (e.g., acid or base catalysis),
the initially formed imine may undergo a Dimroth rearrangement.[4]

o Causality: This rearrangement is a thermodynamically driven process that converts the
initial cyclization product into the more stable 4-amino tautomer, which is the desired final
product.

e Step 5: Purification

o The final product is isolated and purified using standard laboratory techniques such as
recrystallization or column chromatography to achieve high purity.

Applications in Drug Discovery and Medicinal
Chemistry

The true value of 6-Bromothieno[2,3-d]pyrimidin-4-amine lies in its application as a scaffold
for potent and selective therapeutic agents. Its derivatives have demonstrated a wide range of
biological activities.

A. Core Scaffold for Kinase Inhibitors

The thieno[2,3-d]pyrimidine-4-amine structure is a highly effective "hinge-binding" motif for
ATP-competitive kinase inhibitors.[1] The pyrimidine nitrogen atoms and the exocyclic 4-amine
group act as hydrogen bond donors and acceptors, mimicking the adenine portion of ATP and
anchoring the inhibitor in the enzyme's active site.

» Anticancer Activity: Derivatives have shown potent inhibition of key oncogenic kinases like
Epidermal Growth Factor Receptor (EGFR) and ErbB-2.[4] Further studies have
demonstrated significant cytotoxic activity of related compounds against liver, breast, and
cervix carcinoma cell lines.[4] The scaffold has been extensively explored in the
development of treatments for Non-Small Cell Lung Cancer (NSCLC).[2]

o Anti-inflammatory and Autoimmune Diseases: By targeting kinases involved in inflammatory
signaling cascades (e.g., JAK family), this scaffold holds promise for developing novel
treatments for autoimmune disorders.[1]
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Diagram 2: Mechanism of ATP-competitive kinase inhibition by the thienopyrimidine scaffold.

B. Antimicrobial and Antiviral Potential

The structural similarity to purines also makes the thieno[2,3-d]pyrimidine nucleus a candidate
for interfering with microbial and viral replication pathways.

» Antibacterial and Antifungal Activity: Various derivatives have been synthesized and
screened, demonstrating notable activity against both bacterial and fungal strains.[4][5]

e Antitubercular Research: While a different isomer, the related thieno[3,2-d]pyrimidin-4-amine
scaffold has been identified as an inhibitor of Cytochrome bd oxidase in Mycobacterium
tuberculosis.[6] This highlights the potential of the broader thienopyrimidine class as a
source of novel antitubercular agents, an area of critical unmet medical need.[6]

Conclusion

6-Bromothieno[2,3-d]pyrimidin-4-amine is more than a chemical intermediate; it is a
strategic building block for the creation of next-generation targeted therapeutics. Its robust and
adaptable synthesis, combined with the proven biological activity of its derivatives, solidifies its
importance in modern medicinal chemistry. For researchers in oncology, infectious diseases,
and inflammatory conditions, this compound offers a validated starting point for the design and
discovery of novel, high-impact clinical candidates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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